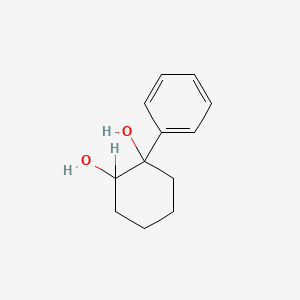

1-phenylcyclohexane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-phenylcyclohexane-1,2-diol is an organic compound with the molecular formula C12H16O2 It is a stereoisomer of 1-phenyl-1,2-cyclohexanediol, specifically the trans isomer, meaning the hydroxyl groups are on opposite sides of the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-phenylcyclohexane-1,2-diol can be synthesized through several methods. One common approach involves the stereospecific synthesis from cyclohexene. The process begins with the transformation of cyclohexene into trans-2-bromocyclohexanol via anti addition to the double bond. This intermediate is then converted into an epoxide, which is subsequently opened to form the trans diol .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the desired stereoselective reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce different alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Phenylcyclohexane-1,2-diol is characterized by its unique stereochemistry, featuring two hydroxyl groups attached to a cyclohexane ring with a phenyl substituent. Its molecular formula is C12H16O2, and it has been studied for its chiral properties, making it valuable in asymmetric synthesis and catalysis.

Applications in Organic Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its hydroxyl groups can participate in hydrogen bonding, influencing the reactivity and selectivity of reactions. This compound is particularly useful in:

- Asymmetric Synthesis : It provides a chiral environment for the formation of enantiomerically pure compounds. Studies have demonstrated its role as a chiral ligand in various catalytic processes, enhancing selectivity in reactions involving transition metals.

- Stereoselective Reactions : The compound acts as a model substrate for studying enzyme-catalyzed reactions, where it can influence enzyme activity through steric effects and hydrogen bonding interactions .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for its potential therapeutic roles:

- Drug Development : It is involved in the synthesis of enantiomerically pure drugs, which are crucial for developing effective pharmaceuticals with reduced side effects. Its chirality allows for selective interactions with biological targets .

- Chiral Ligands : The compound's ability to act as a chiral ligand enhances its utility in drug design, particularly in the development of non-steroidal anti-inflammatory drugs and other therapeutic agents .

Case Study 1: Enzyme-Catalyzed Reactions

Research has shown that this compound can significantly affect enzyme activity. In one study, it was used to investigate the binding affinity of substrates to enzymes, revealing insights into its potential therapeutic applications.

Case Study 2: Microwave-Assisted Synthesis

A study demonstrated that using microwave irradiation improved the yield of diols derived from alkenes when this compound was employed as a substrate. This method increased reaction rates and enzyme stability compared to conventional heating methods .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time Required | Notes |

|---|---|---|---|

| Conventional Heating | 60 | >20 hours | Lower yield compared to microwave methods |

| Microwave Irradiation | 87 | 5–10 minutes | Improved yield and enzyme stability |

Table 2: Applications in Drug Development

| Application | Description |

|---|---|

| Chiral Ligands | Used in asymmetric synthesis for enantiomerically pure drugs |

| Non-Steroidal Anti-inflammatory | Important in developing effective pain relief medications |

| Enzyme Interaction Studies | Investigated for potential therapeutic roles through enzyme modulation |

Mecanismo De Acción

The mechanism of action of 1-phenylcyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of the hydroxyl groups influences the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

1-phenylcyclohexane-1,2-diol can be compared with other similar compounds, such as:

1-Phenyl-1,2-cyclohexanediol cis-: The cis isomer has hydroxyl groups on the same side of the cyclohexane ring, leading to different chemical properties and reactivity.

2-Phenylcyclohexanol: This compound has a similar structure but lacks one of the hydroxyl groups, resulting in different chemical behavior.

1,2-Cyclohexanediol: Without the phenyl group, this compound exhibits different reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical properties and makes it valuable for various applications in research and industry .

Propiedades

IUPAC Name |

1-phenylcyclohexane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHEYDAIICUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4912-59-8 |

Source

|

| Record name | 1,2-Cyclohexanediol, 1-phenyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.